![molecular formula C22H15ClN2O4 B251309 N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251309.png)

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

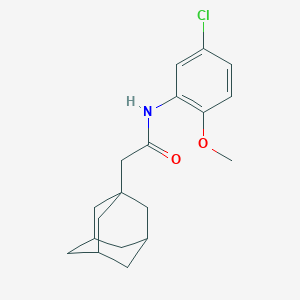

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as GW 501516, is a synthetic compound that belongs to the family of peroxisome proliferator-activated receptor (PPAR) agonists. It was first discovered in the late 1990s and has since gained popularity in the scientific community due to its potential applications in various fields.

Wirkmechanismus

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 works by activating PPAR delta, a protein that regulates the expression of genes involved in energy metabolism. When activated, PPAR delta increases the production of enzymes involved in fatty acid oxidation and glucose metabolism, leading to increased energy production and improved endurance. Additionally, this compound 501516 has been shown to reduce inflammation and improve insulin sensitivity, further contributing to its potential therapeutic benefits.

Biochemical and Physiological Effects

This compound 501516 has been shown to have several biochemical and physiological effects, including increased energy production, improved endurance, reduced inflammation, and improved insulin sensitivity. These effects are thought to be mediated through the activation of PPAR delta and the subsequent regulation of genes involved in energy metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 in lab experiments is its specificity for PPAR delta, which allows for targeted activation of this protein and the subsequent regulation of genes involved in energy metabolism. Additionally, its synthetic nature allows for precise control over dosage and administration. However, one limitation of using this compound 501516 is its potential for off-target effects, which may lead to unintended consequences and require careful monitoring.

Zukünftige Richtungen

There are several future directions for the research on N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516, including further exploration of its potential therapeutic applications in cancer treatment and metabolic disorders. Additionally, there is a need for more studies on the long-term effects of this compound 501516 use, particularly in athletes and other individuals who may use it for performance enhancement. Finally, there is a need for more research on the safety and efficacy of this compound 501516 in human subjects, as most of the current studies have been conducted in animal models.

Synthesemethoden

The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 involves several steps, including the reaction of 2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline with 1,3-benzodioxole-5-carboxylic acid, followed by the addition of a carboxamide group. The final product is then purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 has been extensively studied for its potential applications in various fields, including sports performance enhancement, cancer treatment, and metabolic disorders. In sports, it has been shown to increase endurance and improve cardiovascular performance by activating PPAR delta, a protein involved in energy metabolism. In cancer treatment, it has been found to inhibit tumor growth by inducing apoptosis, or programmed cell death, in cancer cells. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce inflammation.

Eigenschaften

Molekularformel |

C22H15ClN2O4 |

|---|---|

Molekulargewicht |

406.8 g/mol |

IUPAC-Name |

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |

InChI |

InChI=1S/C22H15ClN2O4/c1-12-2-6-18-17(8-12)25-22(29-18)14-3-5-15(23)16(9-14)24-21(26)13-4-7-19-20(10-13)28-11-27-19/h2-10H,11H2,1H3,(H,24,26) |

InChI-Schlüssel |

VUCBJMCPKPFVHE-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC5=C(C=C4)OCO5 |

Kanonische SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC5=C(C=C4)OCO5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)

![Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251233.png)

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B251234.png)

![2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251239.png)

![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)

![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)

![N-[(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251249.png)

![N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-3,4-dimethyl-benzamide](/img/structure/B251251.png)